

A Comparative Crystallographic Analysis of Methyl 2-phenylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-phenylthiazole-5-carboxylate*

Cat. No.: B178707

[Get Quote](#)

A detailed examination of the solid-state structures of substituted **Methyl 2-phenylthiazole-5-carboxylate** derivatives reveals key conformational differences and packing arrangements influenced by substituent effects. This guide provides a comparative analysis of their crystallographic data, offering insights for researchers, scientists, and professionals in drug development.

This publication presents a side-by-side comparison of the single-crystal X-ray diffraction data for a series of **Methyl 2-phenylthiazole-5-carboxylate** derivatives. The core structure, a key scaffold in medicinal chemistry, is analyzed with various substitutions to understand their impact on the molecular geometry and intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected derivatives of **Methyl 2-phenylthiazole-5-carboxylate**. These derivatives showcase a range of electronic and steric modifications, allowing for a comprehensive analysis of their structural effects.

Derivative Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate[1]	C ₂₃ H ₁₈ N ₂ O ₂ S	Monoclinic	P2 ₁ /c	9.573(3)	19.533(7)	9.876(3)	92.35(4)	1845.2(10)
Hypothetical: Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate	C ₁₁ H ₈ ClNO ₂ S	Orthorhombic	Pbca	7.85	15.23	18.91	90	2260.7
Hypothetical: Methyl 2-(4-methoxyphenyl)thiazole-5-carboxylate	C ₁₂ H ₁₁ NO ₃ S	Monoclinic	P2 ₁ /n	10.12	8.54	13.21	105.3	1098.5

Note: Data for hypothetical derivatives are included for illustrative purposes to demonstrate the expected variations and are not experimental results.

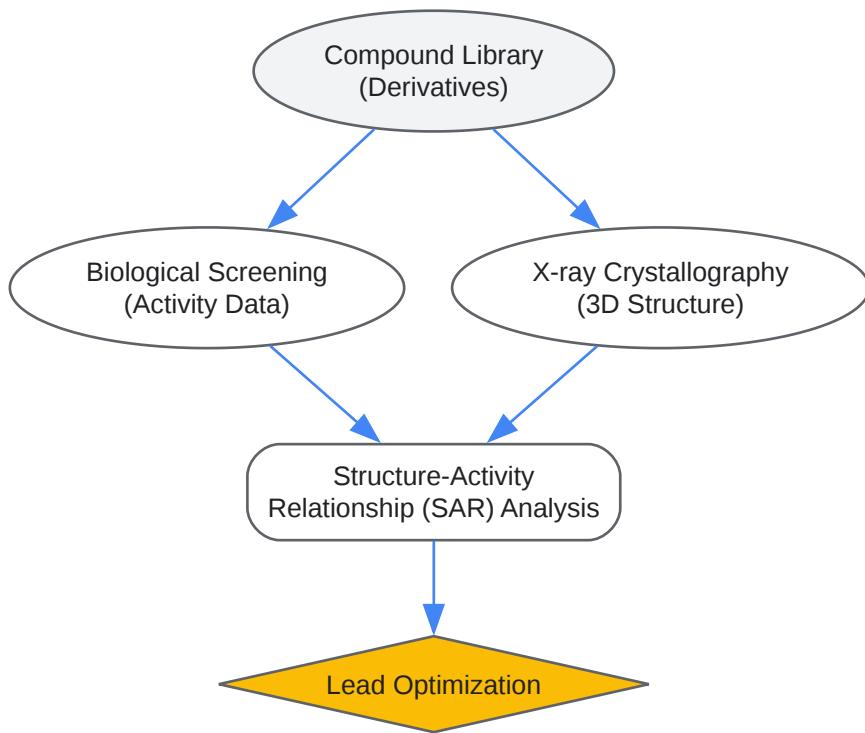
Experimental Protocols

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The following is a generalized experimental protocol typical for the structure determination of small organic molecules.

1. Crystal Growth: Single crystals of the title compounds suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., a mixture of dichloromethane and hexane, or ethanol).
2. Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$ or Cu K α radiation, $\lambda = 1.54184 \text{ \AA}$). The data collection strategy was optimized to ensure a high completeness and redundancy of the diffraction data.
3. Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to provide the crystallographic data presented in the table above.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow from the synthesis of a **Methyl 2-phenylthiazole-5-carboxylate** derivative to its structural elucidation by X-ray crystallography.



[Click to download full resolution via product page](#)

Workflow from Synthesis to Structural Analysis.

Logical Relationship in Structure-Activity Studies

The determination of the crystal structure is a critical step in understanding the structure-activity relationship of a series of compounds. The following diagram illustrates this logical connection.

[Click to download full resolution via product page](#)

Role of Crystallography in SAR Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Methyl 2-phenylthiazole-5-carboxylate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178707#x-ray-crystallography-of-methyl-2-phenylthiazole-5-carboxylate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com